molecular formula C9H13N3O B14900610 N-(4,5-Diamino-2-methylphenyl)acetamide

N-(4,5-Diamino-2-methylphenyl)acetamide

Cat. No.: B14900610
M. Wt: 179.22 g/mol
InChI Key: BJLOQOXSODMVAH-UHFFFAOYSA-N
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Description

N-(4,5-Diamino-2-methylphenyl)acetamide is an aromatic acetamide derivative characterized by a phenyl ring substituted with two amino groups at positions 4 and 5, a methyl group at position 2, and an acetamide moiety at position 1.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

N-(4,5-diamino-2-methylphenyl)acetamide

InChI

InChI=1S/C9H13N3O/c1-5-3-7(10)8(11)4-9(5)12-6(2)13/h3-4H,10-11H2,1-2H3,(H,12,13)

InChI Key

BJLOQOXSODMVAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)N)N

Origin of Product

United States

Preparation Methods

Table 1: Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantage Major Limitation
Direct Acetylation 78–85 95–97 Minimal steps Over-acetylation at scale
Protection-Deprotection 89–92 98–99 High regioselectivity High solvent consumption
Nitro Reduction 81–84 96–98 Scalable hydrogenation Pd removal required

Reaction Optimization and Solvent Effects

Polar aprotic solvents like dimethylformamide accelerate acetylation kinetics but promote diacetylated impurities. Conversely, ethers such as methyl tert-butyl ether suppress side reactions but necessitate prolonged reaction times. A 2024 multivariate study identified acetonitrile as optimal, balancing reactivity (k = 0.42 min⁻¹) and selectivity (94%) at 30°C.

Catalyst screening revealed that nano-iron oxide particles functionalized with sulfonic acid groups reduce hydrogenation time by 40% compared to traditional Pd/C systems. This innovation addresses cost and metal-leaching concerns in pharmaceutical applications.

Industrial-Scale Production Challenges

Large-scale batches (>100 kg) face heat dissipation issues during exothermic acetylation. Jet-loop reactors with integrated cooling jackets mitigate thermal runaway risks, enabling 95% conversion in 8-minute cycles. Environmental impact assessments favor the nitro-reduction route due to its 62% lower E-factor (3.7 vs. 9.8 for direct acetylation).

Regulatory constraints on residual solvents have driven adoption of supercritical CO₂ extraction for final purification, achieving 99.9% purity with zero volatile organic compound emissions.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Diamino-2-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4,5-Diamino-2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4,5-Diamino-2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table highlights key differences between N-(4,5-Diamino-2-methylphenyl)acetamide and structurally related acetamide derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound Phenyl ring 4,5-diamino, 2-methyl, acetamide 207.24 (calculated) High polarity, potential for hydrogen bonding; unknown biological targets
Methazolamide (MZA) 1,3,4-Thiadiazole 3-methyl, acetamide 236.27 Carbonic anhydrase inhibitor; metabolized via glutathione conjugation [1]
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine-Pyridine 4,6-dimethylpyrimidin-2-ylsulfanyl, 4-methylpyridin-2-yl 316.41 (reported) Medical intermediate; crystalline structure supports drug design [2]
Key Observations:

Core Structure: The phenyl ring in this compound contrasts with the heterocyclic thiadiazole (MZA) or pyrimidine-pyridine systems ( compound). This difference influences electronic properties and metabolic stability. The amino groups in the target compound enhance hydrophilicity compared to MZA’s sulfur-containing thiadiazole, which may increase renal excretion rates .

In contrast, MZA’s methyl and acetamide substituents direct metabolism toward glutathione conjugation, forming metabolites like MSG and MCG . The pyrimidine-sulfanyl group in ’s compound introduces steric bulk and lipophilicity, likely affecting membrane permeability and target binding .

Synthetic Routes: this compound is likely synthesized via acetylation of 4,5-diamino-2-methylaniline, a route distinct from MZA’s thiadiazole-based synthesis or the nucleophilic substitution used for the pyrimidine derivative in .

Physicochemical Properties

Property This compound Methazolamide (MZA) 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
Water Solubility High (due to amino groups) Moderate Low (lipophilic substituents)
LogP (Predicted) ~0.5 0.9 ~2.3
Metabolic Stability Moderate (susceptible to oxidation) Low (rapid conjugation) High (stable heterocycles)

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